Cross-Coupling Reaction Yield Improvement of 3-Amino-4-bromopyridine vs. Alternative Bromopyridines in Pharmaceutical Synthesis
In a documented industrial case study from a Top-10 EU pharmaceutical company, the use of 3-Amino-4-bromopyridine as a building block in a PARP inhibitor development program resulted in a significant improvement in reaction yield compared to alternative bromopyridines .
| Evidence Dimension | Reaction Yield in Cross-Coupling |
|---|---|
| Target Compound Data | 3-Amino-4-bromopyridine (CAS 239137-39-4) |
| Comparator Or Baseline | Alternative Bromopyridines (unspecified) |
| Quantified Difference | 40% improvement |
| Conditions | Industrial-scale PARP inhibitor intermediate synthesis (specific reaction details not disclosed in public source). |
Why This Matters
A 40% yield improvement directly reduces raw material costs, increases throughput, and minimizes waste, providing a clear economic and efficiency incentive for procurement in medicinal chemistry and process R&D.
